Lanthanum Carbonate

概要

説明

Lanthanum carbonate is a chemical compound with the formula La₂(CO₃)₃. It is formed by the combination of lanthanum (III) cations and carbonate anions. This compound is primarily used in medicine as a phosphate binder to treat hyperphosphatemia in patients with chronic kidney disease. This compound is also utilized in various industrial applications, including the production of special types of glass and as a catalyst in hydrocarbon cracking .

準備方法

Synthetic Routes and Reaction Conditions: Lanthanum carbonate can be synthesized through the reaction of lanthanum chloride with sodium bicarbonate. The process involves adding a small amount of sodium bicarbonate solution to an acidic lanthanum chloride solution to generate this compound nuclei. Subsequently, sodium bicarbonate is added to the lanthanum chloride at a constant speed, allowing both precipitation and neutralization reactions to occur simultaneously. This method ensures the production of this compound in a low pH environment, reducing the risk of generating this compound hydroxide .

Industrial Production Methods: In industrial settings, this compound is produced by reacting lanthanum acetate with sodium carbonate under sonication. This sonochemical method results in the formation of this compound nanoparticles. Another industrial method involves the hydrothermal processing of lanthanum hydroxide nanoparticles at elevated temperatures .

化学反応の分析

Types of Reactions: Lanthanum carbonate undergoes several types of chemical reactions, including thermal decomposition and reactions with acids.

Common Reagents and Conditions:

Thermal Decomposition: When heated, this compound decomposes in a multi-step process. Initially, it loses water molecules, followed by the formation of anhydrous this compound.

Reactions with Acids: this compound reacts with acids to form lanthanum salts and carbon dioxide.

Major Products Formed:

Lanthanum Oxide (La₂O₃): Formed through thermal decomposition.

Lanthanum Chloride (LaCl₃): Formed through reaction with hydrochloric acid.

科学的研究の応用

Clinical Applications

1. Management of Hyperphosphatemia

Lanthanum carbonate is indicated for the reduction of serum phosphate levels in patients with ESRD. Clinical trials have demonstrated its efficacy in controlling hyperphosphatemia compared to other phosphate binders.

- Efficacy Studies : A phase IIIb trial assessed higher dosages (3000 to 4500 mg/d) of reformulated this compound, showing significant control of serum phosphorus levels among patients who were previously nonresponders to lower doses . The study involved 513 patients undergoing maintenance hemodialysis and revealed that 54% achieved phosphorus control at doses ≤3000 mg/d .

- Long-term Outcomes : In a retrospective study involving 680 patients on dialysis, this compound was effective in reducing serum phosphorus levels over 12 months, with an average prescribed dose of 2174 mg/day . No significant long-term toxicities were reported, and improvements in bone health were noted compared to other phosphate binders .

2. Comparison with Other Phosphate Binders

This compound has been compared with calcium-based phosphate binders in various studies. One notable trial involving 2374 patients indicated that this compound might reduce cardiovascular events associated with vascular calcification more effectively than calcium carbonate .

Safety Profile

The safety profile of this compound is generally favorable. Adverse effects are primarily gastrointestinal, with a reported incidence of mild to moderate adverse effects in about 17% of patients . Serious adverse events related to the drug were rare, indicating a good tolerance among users.

Case Studies

1. Gastric Lanthanosis

A unique case study reported gastric lanthanosis in a patient who had discontinued this compound after seven years of use following a pancreas and kidney transplant. The patient developed symptoms consistent with chronic exposure to lanthanum, highlighting the potential for long-term deposition effects even after cessation of therapy .

2. Efficacy in Clinical Practice

The REFOS study evaluated the efficacy and safety of this compound in routine clinical practice across multiple centers. It confirmed that this compound effectively managed hyperphosphatemia while maintaining a good safety profile over extended periods .

Comparative Efficacy Data

| Phosphate Binder | Efficacy | Adverse Effects | Notes |

|---|---|---|---|

| This compound | High | Mild gastrointestinal | Effective in long-term management; improves bone health |

| Calcium Carbonate | Moderate | Gastrointestinal issues | Risk of vascular calcification |

| Sevelamer | Moderate | Gastrointestinal issues | Non-calcium based; less effective than lanthanum |

作用機序

Lanthanum carbonate exerts its effects by binding to dietary phosphate in the gastrointestinal tract, forming insoluble lanthanum phosphate complexes. These complexes pass through the gastrointestinal tract unabsorbed, thereby reducing the absorption of phosphate. This mechanism is particularly beneficial for patients with chronic kidney disease, as it helps to lower serum phosphate levels and prevent complications associated with hyperphosphatemia .

類似化合物との比較

Lanthanum Oxide (La₂O₃): Used in the production of optical glass and as a catalyst in various industrial processes.

Lanthanum Hydroxide (La(OH)₃): Utilized in environmental applications for phosphate removal from water.

Uniqueness: Lanthanum carbonate is unique in its superior phosphate binding capacity and wider optimum pH range for phosphate binding compared to lanthanum oxide and lanthanum hydroxide. It also exhibits lower lanthanum leaching, making it a more stable and effective option for phosphate removal in environmental applications .

特性

CAS番号 |

587-26-8 |

|---|---|

分子式 |

CH2LaO3 |

分子量 |

200.930 g/mol |

IUPAC名 |

carbonic acid;lanthanum |

InChI |

InChI=1S/CH2O3.La/c2-1(3)4;/h(H2,2,3,4); |

InChIキー |

JKSVDWSKYFEURH-UHFFFAOYSA-N |

SMILES |

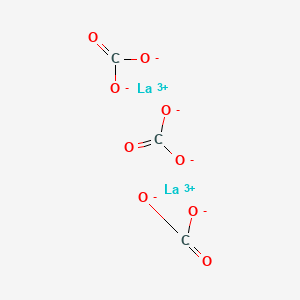

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[La+3].[La+3] |

正規SMILES |

C(=O)(O)O.[La] |

Color/Form |

White powder |

密度 |

2.6 |

Key on ui other cas no. |

587-26-8 |

物理的記述 |

Other Solid; Dry Powder |

ピクトグラム |

Irritant |

溶解性 |

Practically insoluble. Soluble in acids Practically insoluble in wate |

同義語 |

Fosrenol lanthanum carbonate lantharenol |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。